molecular formula C23H27N3O4 B12481225 Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-(propanoylamino)benzoate

Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-(propanoylamino)benzoate

Cat. No.: B12481225
M. Wt: 409.5 g/mol
InChI Key: HPZAPYXMVLKLEF-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-(propanoylamino)benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-(propanoylamino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazine ring, the introduction of the phenylcarbonyl group, and the final esterification to form the ethyl benzoate derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-(propanoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-(propanoylamino)benzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies of enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-(propanoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-(propanoylamino)benzoate can be compared with other similar compounds, such as:

  • Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate
  • Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate

These compounds share similar structural features but differ in the substituents attached to the benzoate or piperazine rings

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-(propanoylamino)benzoate

InChI

InChI=1S/C23H27N3O4/c1-3-21(27)24-19-16-18(23(29)30-4-2)10-11-20(19)25-12-14-26(15-13-25)22(28)17-8-6-5-7-9-17/h5-11,16H,3-4,12-15H2,1-2H3,(H,24,27)

InChI Key

HPZAPYXMVLKLEF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C(=O)OCC)N2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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